![molecular formula C19H27N5O B6423618 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide CAS No. 1206999-81-6](/img/structure/B6423618.png)

4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

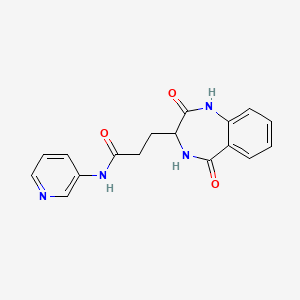

The compound “4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide” is a complex organic molecule. It contains a benzodiazole group, a piperazine ring, and a carboxamide group. Benzodiazoles are heterocyclic aromatic organic compounds, and they are part of many pharmaceuticals and dyes . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals, especially antiparasitic agents . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'N), which makes them amides .

Applications De Recherche Scientifique

4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent and an antioxidant.

This compound has been studied for its potential to act as a neuroprotective agent in the treatment of Parkinson’s disease and other neurological disorders. In addition, this compound has been studied for its potential to reduce inflammation in the brain, which could potentially be beneficial in the treatment of Alzheimer’s disease.

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These compounds interact with various proteins and enzymes, making them versatile in drug discovery .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, acting as a bioisostere of naturally occurring nucleotides . This allows them to interfere with various biological processes, leading to their wide-ranging biological activities .

Biochemical Pathways

These could potentially include pathways related to viral replication, tumor growth, hypertension, gastric acid secretion, helminth infections, microbial growth, and inflammation .

Pharmacokinetics

The benzimidazole nucleus is known to be a good bioisostere of naturally occurring nucleotides, suggesting that it may have good absorption and distribution properties

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound is a relatively safe compound, with no reported side effects in animal studies.

The limitations of using this compound in laboratory experiments include its relatively short half-life and the fact that its mechanism of action is not fully understood. In addition, this compound has not been studied extensively in humans, so its potential therapeutic effects are still unknown.

Orientations Futures

Future research on 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide should focus on its potential therapeutic applications in humans. In particular, further studies should focus on its potential to act as a neuroprotective agent in the treatment of Parkinson’s disease and other neurological disorders. In addition, further studies should focus on its potential to reduce inflammation in the brain, which could potentially be beneficial in the treatment of Alzheimer’s disease.

Other potential future research directions include the development of new synthetic methods for the synthesis of this compound, as well as the development of new formulations of the compound. In addition, further studies should focus on the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further studies should focus on the potential therapeutic applications of this compound in other diseases and disorders.

Méthodes De Synthèse

The synthesis of 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide is a multi-step process. It begins with the reaction of 1H-1,3-benzodiazol-2-ylmethyl chloride with N-cyclohexylpiperazine in the presence of potassium carbonate. This reaction produces 4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine. The next step is the reaction of this intermediate with ethyl chloroformate, which results in the formation of this compound (this compound).

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTMAWUFGIJGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6423573.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423579.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)

![2-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423608.png)

![5-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423615.png)